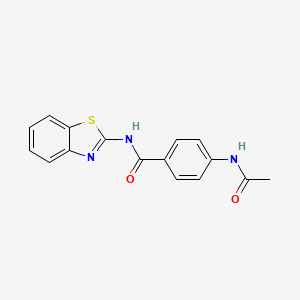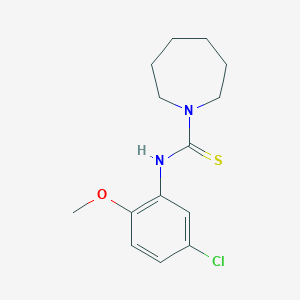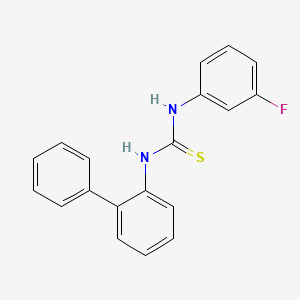![molecular formula C18H14ClFO3 B5878730 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a compound that belongs to the class of chromones. It is also known as AG-490, and it has shown potential in the treatment of various diseases. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes and signaling pathways that play a crucial role in the development of diseases. The purpose of Additionally, this paper will discuss the future directions for the research of this compound.
Wirkmechanismus
The mechanism of action of 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves the inhibition of the JAK-STAT signaling pathway. This compound selectively inhibits the activity of JAK2 and JAK3, which are involved in the phosphorylation and activation of STAT proteins. The inhibition of this pathway leads to the downregulation of the expression of various genes that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one depend on the specific disease being treated. In cancer, this compound has been found to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation and autoimmune disorders, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in laboratory experiments include its high selectivity for JAK2 and JAK3, its ability to inhibit the JAK-STAT signaling pathway, and its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. The limitations of using this compound in laboratory experiments include its low solubility in water, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
The future directions for the research of 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one include the development of new analogs with improved solubility and potency, the investigation of its efficacy in combination with other drugs, the determination of its safety and efficacy in humans, and the identification of new therapeutic applications for this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on the JAK-STAT signaling pathway and to identify new targets for drug development.
Synthesemethoden
The synthesis of 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves several steps. The first step is the condensation of 2-hydroxyacetophenone with 4-chloro-2-fluorobenzaldehyde in the presence of a base to form 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. The second step involves the protection of the hydroxyl group using a suitable protecting group. The third step is the selective chlorination of the benzyl group using N-chlorosuccinimide (NCS) to form 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. Finally, the selective fluorination of the 4-position of the benzyl group using a suitable fluorinating agent leads to the formation of 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, this compound has been found to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a crucial role in the development and progression of cancer. Inflammation and autoimmune disorders are also associated with the dysregulation of the JAK-STAT signaling pathway, and this compound has shown potential in the treatment of these diseases as well.
Eigenschaften
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-10-11(2)18(21)23-17-8-14(5-6-15(10)17)22-9-12-3-4-13(20)7-16(12)19/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYYYJUAUVWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5878648.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5878683.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)


![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)

